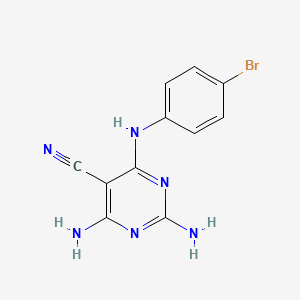![molecular formula C12H4Cl3FO B12898218 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan CAS No. 669767-00-4](/img/structure/B12898218.png)
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a structure consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the dibenzofuran core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran derivatives. For instance, the chlorination and fluorination of dibenzofuran can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective halogenation reactions to introduce the chlorine and fluorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, which lacks the halogen substituents.
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
669767-00-4 |
|---|---|
Molekularformel |
C12H4Cl3FO |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
InChI-Schlüssel |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)

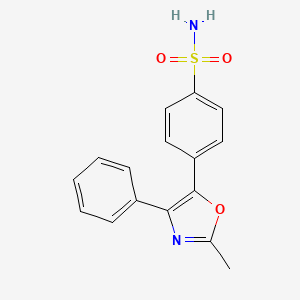
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)

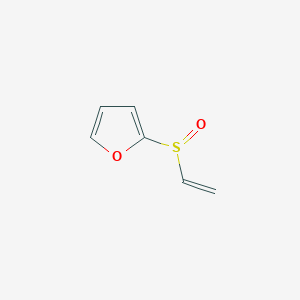
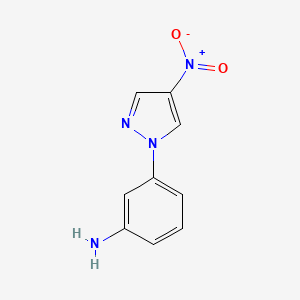
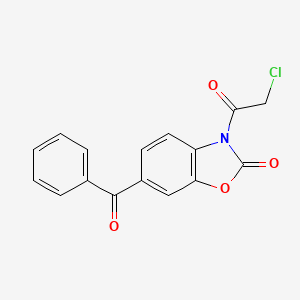
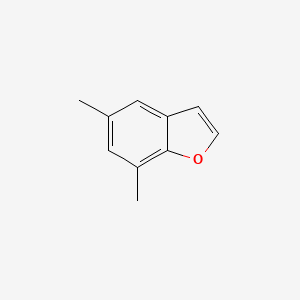


![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
